o-Chlorphenyl-magnesiumjodid o-Chlorphenyl-magnesiumjodid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13930944
InChI: InChI=1S/C6H4Cl.HI.Mg/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C6H4ClIMg
Molecular Weight: 262.76 g/mol

o-Chlorphenyl-magnesiumjodid

CAS No.:

Cat. No.: VC13930944

Molecular Formula: C6H4ClIMg

Molecular Weight: 262.76 g/mol

* For research use only. Not for human or veterinary use.

o-Chlorphenyl-magnesiumjodid -

Specification

Molecular Formula C6H4ClIMg
Molecular Weight 262.76 g/mol
IUPAC Name magnesium;chlorobenzene;iodide
Standard InChI InChI=1S/C6H4Cl.HI.Mg/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1
Standard InChI Key GJMRHMAKNGINOK-UHFFFAOYSA-M
Canonical SMILES C1=CC=C([C-]=C1)Cl.[Mg+2].[I-]

Introduction

Chemical Identity and Structural Characteristics

o-Chlorphenyl-magnesiumjodid is defined by the molecular formula C₆H₄ClIMg and a molecular weight of 262.76 g/mol . Its IUPAC name, magnesium;chlorobenzene;iodide, reflects its composition as a ternary complex of magnesium, iodide, and o-chlorobenzene. Key identifiers include:

PropertyValueSource
CAS No.89479-33-4
SMILESC1=CC=C([C-]=C1)Cl.[Mg+2].[I-]
InChIKeyGJMRHMAKNGINOK-UHFFFAOYSA-M
PubChem CID71324523

The compound’s 3D conformation reveals a planar chlorophenyl ring bonded to a magnesium atom, which is further coordinated by an iodide ion . Computational analyses confirm a rotatable bond count of 0 and a topological polar surface area of 0 Ų, indicating high rigidity and hydrophobicity .

Synthesis and Reaction Mechanisms

Preparation Methods

The synthesis of o-Chlorphenyl-magnesiumjodid follows classic Grignard reagent protocols. It involves the reaction of o-chlorophenyl iodide with magnesium metal in anhydrous tetrahydrofuran (THF). A critical challenge is overcoming magnesium’s oxide layer, which inhibits reactivity. Pre-treatment methods include:

  • Thermal activation: Heating magnesium to 150°C under inert gas.

  • Chemical activation: Adding catalytic iodine to etch the oxide layer.

The exothermic reaction proceeds as:
C6H4ClI+MgTHFC6H4ClMgI\text{C}_6\text{H}_4\text{ClI} + \text{Mg} \xrightarrow{\text{THF}} \text{C}_6\text{H}_4\text{ClMgI}
Yields exceeding 80% are achievable with rigorous exclusion of moisture and oxygen.

Solvent and Temperature Optimization

THF is preferred due to its ability to stabilize the Grignard intermediate via coordination to magnesium. Reactions typically occur at 40–60°C, balancing between reaction rate and byproduct formation.

Reactivity and Functional Group Compatibility

As a Grignard reagent, o-Chlorphenyl-magnesiumjodid acts as a strong nucleophile. Key reactions include:

  • Carbonyl additions: Formation of alcohols via ketone or aldehyde addition.

  • Cross-couplings: Suzuki-Miyaura couplings with aryl halides.

Notably, magnesium iodide (a byproduct) has demonstrated unique reactivity in selective demethylation and debenzylation of aryl ethers under solvent-free conditions . While this study focused on MgI₂, the presence of iodide in o-Chlorphenyl-magnesiumjodid suggests potential analogous applications in deprotection chemistry .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s chlorophenyl group is a precursor to bioactive molecules. For example:

  • Antimalarial ozonides: Chlorophenyl motifs are integral to peroxide-based antimalarials .

  • Cognitive disorder therapeutics: Iron-chelator conjugates may benefit from chlorophenyl spacers .

Materials Science

Its rigid aromatic structure aids in synthesizing:

  • Liquid crystals: Via coupling with alkyl halides.

  • Polymer additives: Enhancing thermal stability.

Recent Advances and Future Directions

A 2023 study highlighted its role in synthesizing flavone glycosides, where selective debenzylation outperformed traditional methods . Future research may explore:

  • Green chemistry adaptations: Solvent-free or aqueous-phase reactions.

  • Photoredox couplings: Leveraging iodide’s redox activity for C–H functionalization.

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